Product packaging for Diethyl ethoxymethylenemalonate(Cat. No.:CAS No. 87-13-8)

Diethyl ethoxymethylenemalonate

Cat. No.: B030265
CAS No.: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Description

Significance of Diethyl Ethoxymethylenemalonate in Organic Synthesis

The significance of this compound in organic synthesis is primarily attributed to its role as a versatile precursor for constructing heterocyclic compounds. google.com It is a key reagent in the Gould-Jacobs reaction, a classic method for synthesizing quinolines and their 4-hydroxy derivatives. wikipedia.orgdrugfuture.comchemicalbook.com This reaction proceeds through the initial condensation of an aniline (B41778) with DEEMM, followed by a thermal cyclization to form the quinoline (B57606) ring system. wikipedia.org The resulting quinoline scaffolds are foundational structures in many pharmaceutical agents. cionpharma.comwikipedia.org

Beyond the Gould-Jacobs reaction, DEEMM participates in a variety of other important transformations. It serves as a Michael acceptor, readily undergoing conjugate addition reactions, and is also utilized in Claisen condensations to form new carbon-carbon bonds. cymitquimica.com Its applications extend to the synthesis of diverse heterocyclic systems such as pyrimidines and pyridones. chemicalbook.comarkat-usa.orgresearchgate.net For instance, it is used to synthesize pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. chemicalbook.comchemicalbook.com Furthermore, DEEMM is an important intermediate in the production of flumequine, a fluoroquinolone antibiotic. chemicalbook.comchemicalbook.com

The reactivity of DEEMM is also harnessed in modern synthetic methodologies. For example, it has been employed in copper-catalyzed aerobic oxidative decarboxylative arylation reactions, demonstrating its utility in forming monoaryl acetate (B1210297) derivatives under ambient conditions.

Historical Context and Evolution of this compound Applications

The exploration of alkoxymethylene malonates, the chemical class to which DEEMM belongs, dates back to the early 20th century. Foundational work in the 1930s established the principles for condensing orthoesters with malonic esters, paving the way for the synthesis of alkylidene malonates. The specific synthesis of DEEMM was further refined and documented in Organic Syntheses, detailing a method involving ethyl orthoformate, diethyl malonate, and acetic anhydride (B1165640) with zinc chloride catalysis. orgsyn.org This multi-step heating process yielded the product in moderate amounts.

Initially, the applications of DEEMM were centered on fundamental organic reactions and the synthesis of relatively simple heterocyclic structures. An early use involved monitoring lysine (B10760008) decarboxylase activity. chemicalbook.comchemicalbook.com Over time, its utility expanded significantly, particularly with the recognition of the Gould-Jacobs reaction's power in constructing the quinoline core. drugfuture.com This led to its widespread adoption in medicinal chemistry for the synthesis of antimalarial drugs and other therapeutic agents. wikipedia.org

Recent advancements have focused on improving the efficiency and sustainability of DEEMM synthesis. Modern methods utilize raw materials like diethyl malonate with ethyl formate (B1220265) or carbon monoxide under milder conditions, employing catalysts such as alcohol alkali metal salts and crown ethers to achieve higher yields and reduce environmental impact. google.com The scope of its applications continues to broaden, with research exploring its use in synthesizing a variety of complex molecules, including peptides, polymers, and other specialized organic compounds. cionpharma.com

Scope of Academic Research on this compound

Academic research on this compound is extensive and covers a wide range of topics, from fundamental reaction mechanisms to its application in the synthesis of complex target molecules. A significant portion of the research focuses on its role in synthesizing heterocyclic compounds. wikipedia.org The Gould-Jacobs reaction remains a central theme, with studies exploring its scope, limitations, and application to the synthesis of novel quinoline derivatives with potential biological activity. wikipedia.orgdrugfuture.com

Researchers have also investigated the reactivity of DEEMM with various nucleophiles, leading to the discovery of unexpected reaction pathways and the formation of novel molecular architectures. For example, its reaction with 2-cyanoacetanilides has been shown to result in an unexpected transfer of the ethoxymethylene moiety. arkat-usa.orgresearchgate.netumich.edu Such studies contribute to a deeper understanding of the compound's chemical behavior.

Furthermore, DEEMM is a subject of interest in the field of analytical chemistry, where it has been used as a derivatizing agent for the determination of amino acids using high-performance liquid chromatography (HPLC). chemicalbook.comchemicalbook.com The development of more efficient and environmentally friendly synthetic routes to DEEMM itself is also an active area of academic and industrial research, driven by the compound's importance as a versatile and widely used intermediate. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(ethoxymethylidene)propanedioate
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InChI

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3
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InChI Key

LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Canonical SMILES

CCOC=C(C(=O)OCC)C(=O)OCC
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Molecular Formula

C10H16O5
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DSSTOX Substance ID

DTXSID5052591
Record name Diethyl ethoxymethylenemalonate
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Molecular Weight

216.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl ethoxymethylenemalonate
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CAS No.

87-13-8
Record name Diethyl (ethoxymethylene)malonate
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Record name Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester
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Record name DIETHYL (ETHOXYMETHYLENE)MALONATE
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Synthetic Methodologies for Diethyl Ethoxymethylenemalonate

Established Synthesis Routes

The most prominent and historically significant methods for synthesizing diethyl ethoxymethylenemalonate are detailed below. These routes have been subject to extensive research to improve efficiency and reduce environmental impact.

Condensation of Diethyl Malonate with Triethyl Orthoformate

A widely employed industrial method for producing this compound is the condensation reaction between diethyl malonate and triethyl orthoformate. prepchem.comgoogle.com This process is typically performed via reactive distillation, where the ethanol (B145695) formed as a byproduct is continuously removed to drive the reaction equilibrium towards the product. prepchem.com

Acidic Ionization of Diethyl Malonate: The reaction initiates with the acidic ionization of diethyl malonate. ontosight.ai

Formation of Intermediate Transition State: A transition state is formed leading to the creation of an intermediate. prepchem.com

Acidic Ionization of Triethyl Orthoformate: Under acidic conditions, triethyl orthoformate ionizes to form a carbocation. ontosight.ai

Formation of Condensation Intermediate: The carbocation reacts with the carbanion of diethyl malonate to form the condensation intermediate. ontosight.ai

Elimination Reaction: The intermediate undergoes an elimination reaction, removing a molecule of ethanol to yield this compound. ontosight.ai

Final heating is crucial to ensure the complete conversion of the ethyl diethoxymethylmalonate intermediate into the desired final product, as separating the two is difficult by distillation. orgsyn.org

Various catalysts have been developed to enhance the rate and efficiency of the condensation reaction.

Supported Ionic Catalysts: To overcome issues of low reaction yield and high energy consumption, supported ionic liquid catalysts have been introduced. google.com These catalysts involve immobilizing an ionic liquid onto a solid support like a molecular sieve or weakly acidic cation-exchange resin. ontosight.ai The ionic catalyst, which can be composed of various cations (e.g., K⁺, Na⁺, Zn²⁺) and anions (e.g., trifluoromethanesulfonate (B1224126), acetate (B1210297), sulfate), facilitates a stable reaction with a high yield. ontosight.ai This approach allows the catalyst to be easily separated from the reaction mixture.

Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is a classic catalyst used for this synthesis, often in conjunction with acetic anhydride (B1165640). orgsyn.org The ZnCl₂ acts as a Lewis acid, facilitating the reaction. pearson.com

Acetic Anhydride: Acetic anhydride is frequently used, sometimes as a solvent, alongside a catalyst like zinc chloride. orgsyn.org It plays a role in the reaction, and its presence necessitates specific equipment, such as a packed column, to prevent its loss during heating. orgsyn.org

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound.

Temperature: The reaction is typically conducted at elevated temperatures. Common temperature ranges are between 145-170°C for batch reactive distillation. prepchem.comontosight.ai One documented procedure involves a multi-step heating process ranging from 102°C to 155°C. orgsyn.org

Pressure: After the reaction is complete, vacuum distillation or distillation under reduced pressure (e.g., 0.25 mm to 15-20 mm) is employed to remove any remaining unreacted triethyl orthoformate and to purify the final product. ontosight.aiorgsyn.org

Solvents: While the reaction can be run without a separate solvent, acetic anhydride has been used as both a reactant and a solvent in some procedures. orgsyn.org

Table 1: Comparison of Catalytic Approaches for Triethyl Orthoformate Route
Catalyst SystemKey ReagentsSupportTemperatureNoteworthy Features
Supported Ionic CatalystDiethyl Malonate, Triethyl Orthoformate, Ionic LiquidMolecular Sieve, Weakly Acidic Cation-Exchange Resin~155°CHigh yield, stable reaction, catalyst is recyclable. ontosight.ai
Zinc Chloride / Acetic AnhydrideDiethyl Malonate, Triethyl Orthoformate, ZnCl₂, Acetic AnhydrideNone102-155°CEstablished method, requires long reaction times. orgsyn.org

Reaction of Diethyl Malonate with Ethyl Formate (B1220265) or Carbon Monoxide

An alternative synthetic route involves the reaction of diethyl malonate with either ethyl formate or carbon monoxide. google.com This method is presented as a novel approach with advantages such as lower raw material costs (especially when using CO), milder reaction conditions, and good atom economy. google.com This reaction is a form of the Claisen condensation, where an ester enolate reacts with another ester. libretexts.org In this case, diethyl malonate provides the nucleophilic enolate, and ethyl formate acts as the electrophilic acceptor. openstax.orglibretexts.org

The reaction between diethyl malonate and ethyl formate or carbon monoxide is carried out in the presence of an alkali metal alkoxide, such as sodium ethoxide or potassium ethoxide. google.com The strong base is essential for deprotonating the diethyl malonate to form the reactive enolate anion. pearson.com The process involves the formation of an intermediate metal salt, which is then acidified in an alcoholic solution to produce the final this compound. google.com The use of a phase-transfer catalyst like dibenzo-24-crown-8 (B80794) can also be employed to facilitate the reaction. google.com

Table 2: Synthesis via Ethyl Formate/Carbon Monoxide
Carbon SourceKey ReagentsCatalyst SystemTemperature & PressureYield
Ethyl FormateDiethyl Malonate, Ethyl FormateSodium Ethoxide, Dibenzo-24-crown-8100°C~90% google.com
Carbon MonoxideDiethyl Malonate, COSodium Ethoxide, Dibenzo-24-crown-8100°C, 2 MPaNot specified, but presented as a viable alternative. google.com
Continuous Flow Processes in this compound Synthesis

The shift from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of this compound. This approach offers improved safety, consistency, and efficiency. Continuous processes for DEEMM production typically involve the condensation reaction of diethyl malonate and triethyl orthoformate using a fixed-bed reactor system with a supported catalyst.

In one such process, a supported ionic catalyst is prepared by adsorbing metal salts onto a carrier like a ZSM-5 molecular sieve or a weakly acidic cation-exchange resin. guidechem.comgoogle.com This solid catalyst is then packed into a series of reactors. The raw materials, diethyl malonate and triethyl orthoformate, are fed continuously into the reactor system. guidechem.com The reaction is carried out at elevated temperatures, generally between 140-180°C, and under vacuum pressure (e.g., -0.01 to -0.1 MPa) to facilitate the removal of the ethanol byproduct, which drives the reaction equilibrium towards the product. google.com

This continuous distillation and reaction setup allows for the automation of the process, reducing manual operation and associated costs. google.com The use of a supported catalyst simplifies separation and allows for its reuse, which is a major advantage over batch processes where the catalyst remains in the reaction mixture. google.com The product stream, containing crude this compound, is continuously extracted with a purity often exceeding 98%. guidechem.com

Table 1: Parameters for Continuous Flow Synthesis of this compound

ParameterValue / DescriptionSource
ReactantsDiethyl malonate, Triethyl orthoformate guidechem.comgoogle.com
Catalyst SystemSupported ionic catalyst (e.g., metal salts on ZSM-5 molecular sieve or cation-exchange resin) guidechem.comgoogle.com
Reaction Temperature140 - 180 °C google.com
Reaction Pressure-0.01 to -0.1 MPa (Vacuum) google.com
Feed Rate (Example)Triethyl orthoformate: 45 Kg/hr, Diethyl malonate: 45 Kg/hr guidechem.com
Product Purity (Crude)> 98.0% guidechem.com
Catalyst Activity (Example)2.1 (Kg product / Kg catalyst . hr) guidechem.com

Novel and Green Synthesis Approaches

Recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Based on a review of available scientific literature, there are no specific, established protocols for the direct synthesis of this compound via microwave-assisted methods. While microwave irradiation is a known technique for accelerating organic reactions, its application to the condensation of diethyl malonate with triethyl orthoformate has not been reported.

Solvent-Free and Catalyst-Free Conditions

A completely solvent-free and catalyst-free method for the synthesis of this compound is not described in the reviewed literature. The standard and widely documented synthesis procedures, including the Claisen procedure modification, rely on the use of a catalyst, such as anhydrous zinc chloride, to proceed efficiently. orgsyn.orgprepchem.com Furthermore, these methods often employ a large excess of a reagent like acetic anhydride, which also functions as the reaction medium. orgsyn.orggoogle.com Newer synthetic routes also employ catalysts, although they may be heterogeneous or recyclable to improve the environmental profile of the process. google.comgoogle.com

Atom Economy and Environmental Impact Assessments of Synthetic Methods

The environmental performance and atom economy of synthetic routes to this compound vary significantly between traditional and modern methods. The classical approach, which involves reacting diethyl malonate and triethyl orthoformate with a large volume of acetic anhydride, suffers from poor atom economy. google.com This method generates significant waste, as the acetic anhydride is difficult to recover and recycle, leading to environmental pollution and high raw material costs. google.com The use of as much as 12.3 moles of acetic anhydride for 6.0 moles of ethyl malonate highlights the inefficiency. orgsyn.org

In contrast, newer methods have been developed with improved atom economy and a reduced environmental footprint. One such method utilizes diethyl malonate with ethyl formate or carbon monoxide in the presence of an alcohol alkali metal salt and a catalyst. google.com This approach is highlighted as having good atom economy and low raw material costs, as the reactants can be more efficiently incorporated into the final product and recycled. google.com Another method that has been reported to have a high yield (up to 94%) and less waste involves reacting an intermediate synthesized from hydrocyanic acid with malonic ester; however, the high toxicity and cost of hydrocyanic acid present significant drawbacks. google.com These developments underscore a clear trend towards designing synthetic pathways that are not only high-yielding but also economically and environmentally more sustainable.

Reaction Mechanisms and Chemical Transformations of Diethyl Ethoxymethylenemalonate

Nucleophilic Reactivity of Diethyl Ethoxymethylenemalonate

The primary mode of reactivity for this compound involves its susceptibility to nucleophilic attack. The ethoxymethylene group activates the double bond, making it highly electrophilic. This allows DEEM to participate in several fundamental organic reactions, including Michael additions and Claisen condensations, serving as a precursor for a diverse array of chemical structures. cymitquimica.com

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of this compound. cymitquimica.com This reaction involves the addition of a nucleophile to the β-carbon of the activated alkene, a process driven by the electron-withdrawing nature of the adjacent ester groups.

This compound functions as a potent Michael acceptor. arkat-usa.org The carbon-carbon double bond is polarized by the two flanking ester groups and the ethoxy group, rendering the β-carbon electrophilic and susceptible to attack by a wide variety of soft nucleophiles. This reactivity is central to its use in constructing more complex molecular frameworks. The structure of the Michael acceptor is crucial for enantioselectivity in asymmetric reactions, with the reactivity of DEEM sometimes leading to a competitive, non-stereoselective background reaction. arkat-usa.org

DEEM readily reacts with a diverse set of nucleophiles, leading to the formation of numerous important intermediates and final products.

Amines: The reaction of DEEM with anilines or their derivatives is a classic example of its nucleophilic reactivity. wikipedia.org This condensation reaction proceeds via a nucleophilic attack of the amine nitrogen on the double bond, followed by the elimination of ethanol (B145695) to form an anilinomethylenemalonate intermediate. wikipedia.orgd-nb.info This intermediate is a key precursor in the Gould-Jacobs reaction for synthesizing quinolines. wikipedia.orgjasco.ro The reaction is highly efficient, often proceeding in high yields. nih.gov

Hydrazides: Hydrazine (B178648) and its derivatives react with DEEM to form pyrazole (B372694) structures. The initial step is a vinylogous nucleophilic substitution (SNV) where hydrazine attacks the double bond, leading to an intermediate that subsequently undergoes intramolecular cyclization to yield pyrazole derivatives like ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. nih.gov

Cyclic β-Diketones: The Michael addition of cyclic β-diketones, such as 1,3-diphenylpropane-1,3-dione, to alkylidenemalonates like DEEM proceeds in high yields. arkat-usa.org This reaction benefits from the activation of both the DEEM acceptor and the diketone donor by a catalyst, often involving hydrogen bonding to facilitate the nucleophilic attack. arkat-usa.org

Indoles: Indoles can also act as nucleophiles in reactions with DEEM, although specific examples in the provided context focus more on other nucleophile types. However, the general reactivity profile of DEEM suggests that C-nucleophiles like indoles would readily participate in Michael additions, leading to substituted indole (B1671886) derivatives.

Other Nucleophiles: DEEM also reacts with other carbon nucleophiles, such as N-substituted cyanoacetamides, in the presence of a base like sodium ethoxide. researchgate.net These reactions can be complex, sometimes leading to competing pathways and a mixture of products, including pyridone derivatives. researchgate.netumich.edu

The initial Michael adduct formed from the reaction of a nucleophile with DEEM is often not the final product but a versatile intermediate that can undergo further chemical transformations. nih.gov A primary example is the adduct formed with anilines, diethyl 2-((arylamino)methylene)malonate. researchgate.net This intermediate is primed for subsequent intramolecular cyclization upon heating, a key step in the Gould-Jacobs reaction to form quinolones. wikipedia.orgd-nb.info Similarly, adducts formed with other nucleophiles can be transformed through various cyclization or elimination reactions, highlighting the synthetic utility of DEEM in building heterocyclic systems. nih.govresearchgate.net

While DEEM is most famous for its role as a Michael acceptor, it can also be involved in Claisen-type condensations. A Claisen condensation involves the reaction between two ester molecules (or an ester and a carbonyl compound) in the presence of a strong base to form a β-keto ester or a β-diketone. libretexts.orgopenstax.org

In a mixed Claisen condensation, DEEM can act as the electrophilic acceptor component. libretexts.org For a mixed Claisen reaction to be successful, one of the esters should not have α-hydrogens, preventing it from forming an enolate and acting as the nucleophile. libretexts.org DEEM itself does not possess traditional α-hydrogens for enolate formation. Therefore, it can react with an enolate generated from another ester, like ethyl acetate (B1210297), or a ketone. libretexts.org This reaction would proceed with the enolate attacking one of the ester carbonyls of DEEM, followed by the elimination of an ethoxide leaving group, to yield a complex dicarbonyl product.

Michael Addition Reactions

Cyclization Reactions

A significant application of this compound is its use in the synthesis of heterocyclic compounds through cyclization reactions. wikipedia.org These reactions often follow an initial Michael addition and are critical in producing a wide range of important chemical scaffolds, such as quinolines and pyrazoles.

The most prominent example is the Gould-Jacobs reaction, which is a powerful method for synthesizing quinolines and their 4-hydroxy derivatives. wikipedia.orgjasco.ro The process begins with the condensation of an aniline (B41778) with DEEM, forming an anilinomethylenemalonate intermediate. d-nb.infonih.gov This intermediate then undergoes a thermally induced intramolecular cyclization. jasco.ronih.gov This electrocyclization, followed by elimination of an ethanol molecule, leads to the formation of the quinoline (B57606) ring system. wikipedia.orgd-nb.info The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline (B1666331) product. wikipedia.orgnih.gov

The conditions for this cyclization can be varied, including traditional heating in high-boiling solvents like diphenyl ether or using microwave irradiation to accelerate the reaction and improve yields. jasco.ronih.gov

Table 1: Examples of Nucleophilic Reactions with this compound

NucleophileReaction TypeIntermediate/ProductKey TransformationRef.
AnilineMichael Addition / CondensationDiethyl 2-((phenylamino)methylene)malonateGould-Jacobs Cyclization wikipedia.org, nih.gov
Hydrazine Hydrate (B1144303)Michael Addition (SNV) / CyclizationEthyl 3-hydroxy-1H-pyrazole-4-carboxylateIntramolecular Cyclization nih.gov
1,3-Diphenylpropane-1,3-dioneMichael AdditionMichael AdductC-C Bond Formation arkat-usa.org
N-Substituted CyanoacetamideMichael Addition / CyclizationPyridone DerivativesCompeting Cyclization Pathways researchgate.net

Gould-Jacobs Reaction for Quinolines Synthesis

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, in which DEEM plays a pivotal role. This reaction sequence involves the initial reaction of an aniline derivative with DEEM, followed by a cyclization and subsequent aromatization to afford the quinoline scaffold. The process begins with a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline, forming an enamine intermediate. This is followed by a thermally induced cyclization, which involves an intramolecular electrophilic attack of the carbonyl group of one of the esters onto the aromatic ring of the aniline moiety. The final step is an aromatization, typically involving the elimination of water and an ester group, to yield the quinoline product.

The reaction of DEEM with various aniline derivatives is a widely employed method for the synthesis of substituted quinolines. The nature and position of the substituents on the aniline ring can significantly influence the course and outcome of the Gould-Jacobs reaction. For instance, electron-donating groups on the aniline ring can facilitate the initial nucleophilic attack on DEEM, while electron-withdrawing groups may require harsher reaction conditions. The position of the substituent also dictates the regioselectivity of the cyclization step, leading to the formation of different quinoline isomers.

Aniline DerivativeProductReference
Aniline4-Hydroxyquinoline-3-carboxylic acid ethyl ester
3-Methoxyaniline4-Hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester
4-Chloroaniline4-Hydroxy-6-chloroquinoline-3-carboxylic acid ethyl ester

Tandem Michael Addition/Elimination/Cyclization Pathways

DEEM is an excellent substrate for tandem reactions, particularly those involving a Michael addition followed by elimination and cyclization. In these pathways, a nucleophile initially attacks the β-carbon of the double bond of DEEM in a Michael-type addition. This is followed by the elimination of the ethoxy group, generating a new intermediate. This intermediate can then undergo an intramolecular cyclization to form a heterocyclic ring. The specific nature of the nucleophile and the reaction conditions determine the final product of this tandem sequence.

NucleophileIntermediateFinal ProductReference
1H-benzo[d]imidazol-2-amineN-(1H-benzo[d]imidazol-2-yl)aminomethylenemalonateBenzoimidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
2-AminopyridineN-(pyridin-2-yl)aminomethylenemalonatePyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Formation of Complex Heterocyclic Structures

Beyond the well-established synthesis of quinolines, DEEM is instrumental in the construction of a variety of more complex heterocyclic structures. Its ability to react with binucleophiles or to participate in multi-step reaction cascades makes it a valuable tool for synthetic chemists. For example, reactions with compounds containing two nucleophilic sites can lead to the formation of fused heterocyclic systems. The versatility of DEEM allows for the synthesis of diverse scaffolds, including pyrimidines, pyridines, and other fused systems, by carefully choosing the reaction partners and conditions.

Elimination Reactions

Elimination reactions are a key aspect of the reactivity of intermediates derived from this compound. Following the initial nucleophilic addition to the double bond, the ethoxy group often serves as a good leaving group, facilitating an elimination step to form a more stable, conjugated system. This elimination is a driving force in many of the tandem and cyclization reactions involving DEEM. For instance, in the Gould-Jacobs reaction, the elimination of ethanol from the initial adduct is a crucial step leading to the formation of the anilinomethylenemalonate intermediate. Similarly, in reactions with other nucleophiles, the elimination of the ethoxy group is a common mechanistic feature that enables subsequent cyclization or other transformations.

Other Significant Transformations

The reactivity of DEEM extends to a variety of other significant transformations that lead to the formation of diverse heterocyclic systems.

Reactions with Aminoimidazoles leading to Heterocyclic Systems

The reaction of DEEM with aminoimidazoles provides a direct route to the synthesis of fused heterocyclic systems containing the imidazole (B134444) ring. For example, the reaction of 2-aminoimidazole with DEEM can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminoimidazole onto the double bond of DEEM, followed by the elimination of ethanol and subsequent intramolecular cyclization. This methodology offers an efficient way to construct these important heterocyclic scaffolds.

ReactantProduct
This compound
Aniline
3-Methoxyaniline
4-Chloroaniline
1H-benzo[d]imidazol-2-amine
2-Aminopyridine
2-Aminoimidazole
Ethanol
Water
4-Hydroxyquinoline-3-carboxylic acid ethyl ester
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester
4-Hydroxy-6-chloroquinoline-3-carboxylic acid ethyl ester
Benzoimidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
Pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
Imidazo[1,2-a]pyrimidine

Conjugate Addition of Alkynyl-lithium Reagents

The conjugate addition of alkynyl-lithium reagents to this compound represents a significant synthetic route for the formation of carbon-carbon bonds and the generation of functionalized intermediates. This reaction leverages the electrophilic nature of the double bond in this compound, which is activated by the two electron-withdrawing ester groups, making it susceptible to nucleophilic attack.

Detailed research has demonstrated that alkynyl-lithium reagents, formed by the deprotonation of terminal alkynes with a strong base like n-butyllithium, readily add to the β-position of the α,β-unsaturated system in this compound. This 1,4-addition, also known as a Michael addition, proceeds through a nucleophilic attack of the acetylide anion on the β-carbon of the double bond.

The initial reaction yields a transient enolate intermediate. Subsequent workup of this intermediate dictates the final product. A notable application of this reaction is its use in a pathway to synthesize substituted propargylidenemalonic acids. rsc.org In this process, the conjugate addition is followed by a workup with ethanolic potassium hydroxide. This step facilitates both the saponification of the diethyl ester groups to carboxylic acids and the 1,2-elimination of ethanol from the initial adduct. rsc.org The result is the formation of a substituted propargylidenemalonic acid. rsc.org

The versatility of this reaction allows for the introduction of various alkyne substituents into the molecular framework, depending on the starting terminal alkyne used. The reaction conditions and the nature of the alkynyl-lithium reagent are critical factors in determining the efficiency and outcome of the transformation.

Reactant 1Reactant 2Key ConditionsPrimary Product TypeRef
This compoundAlkynyl-lithium reagentAprotic solvent (e.g., THF), low temperatureIntermediate adduct rsc.org
Intermediate adductEthanolic potassium hydroxide-Substituted propargylidenemalonic acid rsc.org

Applications of Diethyl Ethoxymethylenemalonate in the Synthesis of Diverse Chemical Structures

Synthesis of Heterocyclic Compounds

DEEM is extensively employed in the synthesis of various heterocyclic systems owing to its capacity to react with a range of dinucleophilic species. The reactive ethoxymethylene group allows for initial condensation with a nucleophile, typically an amine, followed by a cyclization step involving one of the ester groups. This strategy provides a straightforward and efficient pathway to numerous medicinally and industrially significant heterocyclic scaffolds. wikipedia.orgchemicalbook.com

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and is found in numerous biologically active compounds. bu.edu.eg DEEM serves as a crucial C3 synthon for constructing the pyrimidine ring through condensation with various N-C-N fragments like ureas, thioureas, and guanidines. wikipedia.orgbu.edu.eg

Pyrimidinones, a class of pyrimidine derivatives featuring a carbonyl group, are readily synthesized using diethyl ethoxymethylenemalonate. The classical approach involves the cyclocondensation reaction of DEEM with urea (B33335) or thiourea (B124793) (or their substituted derivatives). The initial step is a Michael-type addition of the nitrogen nucleophile to the activated double bond of DEEM, with the elimination of ethanol (B145695), to form a ureido or thioureido intermediate. This intermediate subsequently undergoes intramolecular cyclization via condensation between the second nitrogen atom and one of the ester groups to yield the corresponding pyrimidinone ring system. This reaction is fundamental in building more complex fused pyrimidine systems.

Table 1: Synthesis of Pyrimidinone Derivatives from DEEM

N-C-N ReagentResulting Pyrimidinone Structure
UreaBarbituric Acid analogue precursor
ThioureaThiobarbituric Acid analogue precursor
N-MethylureaN-Methyl-substituted pyrimidinone

This compound is an effective reagent for the synthesis of complex, fused heterocyclic systems. One such application is in the creation of triheterocyclic 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. consensus.app In this synthesis, DEEM reacts with appropriately substituted 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-pyrido[3,2-e]pyrimidines. The reaction proceeds through an initial condensation of the amino group with the ethoxymethylene carbon of DEEM, followed by a thermally induced intramolecular cyclization to furnish the final fused-ring product. consensus.app

Table 2: Synthesis of Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives

Reactant AReactant BProductReference
2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydropyrido[3,2-e]pyrimidineThis compound3-Carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidine consensus.app

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a purine (B94841) isostere and is of significant interest in medicinal chemistry. nih.govescholarship.org The most common and direct method for synthesizing this heterocyclic system involves the cyclocondensation of 3-amino-1,2,4-triazole derivatives with a 1,3-dielectrophilic species, for which this compound is an ideal candidate. nih.govresearchgate.net The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the aminotriazole onto the double bond of DEEM, forming an enamine intermediate. This is followed by intramolecular cyclization where the endocyclic N2 of the triazole ring attacks one of the ester carbonyls, leading to the formation of the fused pyrimidine ring and yielding a 7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid ester. researchgate.net

Table 3: Synthesis of Triazolo[1,5-a]pyrimidines from DEEM

ReagentConditionsProductReference
3-Amino-1,2,4-triazoleHeating in solvent (e.g., DMF)7-Hydroxy-1,2,4-triazolo[1,5-a]pyrimidine derivative researchgate.netnih.gov
Substituted 3-Amino-1,2,4-triazolesVaries (e.g., Biginelli-like heterocyclization)Substituted 1,2,4-triazolo[1,5-a]pyrimidines nih.govnih.gov

Pyrimido[2,1-b]benzothiazole derivatives are another class of fused heterocycles whose synthesis can utilize reagents derived from malonic esters. scirp.org While many syntheses employ β-ketoesters or other malonate derivatives, the underlying reactivity is analogous to that of DEEM. scirp.orgscirp.org A common strategy is a one-pot, three-component reaction involving 2-aminobenzothiazole (B30445), an aldehyde, and an active methylene (B1212753) compound like a malonate ester. scirp.orgnih.gov The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the malonate, followed by a Michael addition of the 2-aminobenzothiazole and subsequent intramolecular cyclization to afford the fused pyrimido[2,1-b]benzothiazole system.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. jptcp.comrsc.org this compound is a cornerstone reagent in the Gould-Jacobs reaction, a classical and widely used method for synthesizing quinolines. nih.goviipseries.orgresearchgate.net

The reaction begins with the condensation of a substituted or unsubstituted aniline (B41778) with this compound. nih.gov This step typically occurs upon gentle heating and results in the formation of a diethyl anilinomethylenemalonate intermediate with the elimination of ethanol. The second step involves a thermally induced intramolecular cyclization, often carried out in a high-boiling solvent like diphenyl ether. This cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis of the ester and decarboxylation can then be performed to produce the final quinoline derivative. rsc.orgnih.gov This method is particularly valuable for synthesizing 4-hydroxyquinolines. iipseries.org

Table 4: The Gould-Jacobs Reaction for Quinoline Synthesis

StepReactantsIntermediate/ProductGeneral ConditionsReference
1. CondensationAniline derivative, this compoundDiethyl anilinomethylenemalonateHeating rsc.orgnih.gov
2. CyclizationDiethyl anilinomethylenemalonate4-Hydroxyquinoline-3-carboxylateHigh temperature (e.g., in diphenyl ether) nih.goviipseries.org

Quinoline Derivatives

4-Hydroxyquinoline (B1666331) Synthesis

A significant application of this compound is in the synthesis of 4-hydroxyquinolines and their derivatives through the Gould-Jacobs reaction. wikipedia.orgdrugfuture.com This reaction involves the condensation of an aniline with DEEM, which is then followed by a thermally induced cyclization to form the quinoline ring system. wikiwand.comnih.gov

The process begins with the reaction of an aniline or its derivative with DEEM, where the ethoxy group is substituted by the nitrogen of the aniline. wikipedia.org This is followed by heating, which induces a benzannulation to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis of the ester group and decarboxylation yields the final 4-hydroxyquinoline product. wikipedia.orgwikiwand.com The Gould-Jacobs reaction is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org

This methodology has been employed in the synthesis of various substituted 4-hydroxyquinolines. nih.gov For instance, the reaction of 3-(Trifluoromethyl)aniline with DEEM, followed by heating in Dowtherm A, produces Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in high yield. chemicalbook.com The regioselectivity of the Gould-Jacobs reaction has been studied under different conditions, including gas-phase thermolysis (flash vacuum pyrolysis) and solution-phase heating (reflux, microwave, and continuous flow), to understand the factors influencing the formation of different isomers. d-nb.info

Table 1: Examples of 4-Hydroxyquinoline Synthesis using DEEM

Reactant 1Reactant 2ProductReaction TypeReference
AnilineThis compound4-HydroxyquinolineGould-Jacobs Reaction lookchem.com
Substituted AnilinesThis compoundSubstituted 4-hydroxyquinolinesGould-Jacobs Reaction nih.gov
3-(Trifluoromethyl)anilineThis compoundEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateGould-Jacobs Reaction chemicalbook.com

Thiazole (B1198619) Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govfabad.org.tr The synthesis of these compounds often involves the use of versatile building blocks like this compound. sigmaaldrich.com

Thiazolopyrimidines and Thiazolopyrimidinones

This compound is a key reagent in the synthesis of fused heterocyclic systems containing both thiazole and pyrimidine rings, such as thiazolopyrimidines and thiazolopyrimidinones. sigmaaldrich.com These compounds are of interest due to their potential biological activities. The synthesis typically involves the reaction of an amino-thiazole derivative with DEEM, followed by cyclization to form the pyrimidine ring.

For example, the cyclisation of 2-mercaptoimidazole (B184291) with this compound leads to the formation of 6-ethoxycarbonylimidazolo[2,1-b] guidechem.comlookchem.comthiazin-5-one. rsc.org This reaction highlights the utility of DEEM in constructing complex heterocyclic frameworks.

Imidazo[4,5-b]pyridines and Imidazo[1,5-a]-1,3,5-triazines

The imidazo[4,5-b]pyridine scaffold is a core component of various biologically active compounds. researchgate.netuctm.edu The synthesis of these and related heterocyclic systems can be achieved using versatile reagents. While direct synthesis using DEEM is not explicitly detailed in the provided context, the synthesis of related nitrogen-containing heterocycles often involves similar precursors and reaction types.

For instance, the synthesis of imidazo[1,2-a] guidechem.comlookchem.comwikiwand.comtriazines has been achieved through the annulation of 2-amino guidechem.comlookchem.comwikiwand.comtriazines with ketones. rsc.org The synthesis of 1,3,5-triazine (B166579) derivatives can be accomplished through various methods, including sonochemical approaches, highlighting the ongoing development of efficient synthetic protocols for this class of compounds. nih.gov

Pyrazolyl Derivatives

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov this compound serves as a valuable precursor in the synthesis of various pyrazole (B372694) derivatives. thieme-connect.com

The reaction of DEEM with hydrazine (B178648) hydrate (B1144303) is a common method for preparing pyrazole derivatives. nih.gov This reaction proceeds via a nucleophilic vinylic substitution followed by an intramolecular cyclization to yield ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. nih.gov The synthesis can often be performed in one step with high yields. nih.gov

The versatility of this approach allows for the synthesis of a range of substituted pyrazoles by using substituted hydrazines or by modifying the reaction conditions. The resulting pyrazole-3-carboxylates can be further manipulated to create more complex molecules. mdpi.com

Table 2: Synthesis of Pyrazolyl Derivatives from DEEM

Reactant 1Reactant 2ProductKey FeaturesReference
This compoundHydrazine hydrateEthyl 3-hydroxy-1H-pyrazole-4-carboxylateOne-step synthesis, high yield nih.gov

Pyridone Derivatives

Pyridone derivatives are an important class of heterocyclic compounds with various applications. This compound can be utilized in the synthesis of certain pyridone-containing fused ring systems.

For example, DEEM is used in the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines. lookchem.comconsensus.app The process involves heating 4-aminopyrido[2,3-d]pyrimidines with DEEM to form an intermediate acrylate, which is then thermally cyclized in boiling diphenyl oxide to yield the final tricyclic pyridone derivative. lookchem.com These products can be further modified, for instance, by hydrolysis of the ester group to the corresponding carboxylic acid. lookchem.com

Synthesis of Bioactive Compounds

This compound is a crucial intermediate in the synthesis of numerous bioactive compounds, particularly in the pharmaceutical industry. guidechem.comcionpharma.com Its role as a versatile building block allows for the construction of complex heterocyclic scaffolds that form the core of many therapeutic agents. cionpharma.com

One of the most notable applications of DEEM is in the production of quinolone antibiotics. lookchem.comchemicalbook.com For example, it is an essential intermediate in the synthesis of flumequine, a fluoroquinolone antibiotic. lookchem.comchemicalbook.com The synthesis of nalidixic acid, another quinolone antibacterial agent, also involves intermediates derived from DEEM. chemicalbook.com

Furthermore, DEEM is used in the synthesis of 4,7-dichloroquinoline, an important intermediate for antimalarial drugs. cionpharma.com The Gould-Jacobs reaction, which utilizes DEEM, is a key step in producing the quinoline core of these compounds. wikipedia.org The resulting 4-hydroxyquinolines can be converted to 4-chloroquinolines, which are then further elaborated to produce the final drug molecules. nih.gov

The application of DEEM extends to the synthesis of other bioactive molecules as well. For instance, it is used to create pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives, which have shown potential as antagonists at central benzodiazepine (B76468) receptors. wikipedia.org

Table 3: Bioactive Compounds Synthesized Using DEEM

Bioactive Compound ClassSpecific ExampleRole of DEEMReference
Quinolone AntibioticsFlumequineIntermediate in synthesis lookchem.comchemicalbook.com
Quinolone AntibioticsNalidixic acidIntermediate in synthesis chemicalbook.com
Antimalarials4,7-Dichloroquinoline derivativesPrecursor for quinoline core cionpharma.com
CNS AgentsPyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-onesSynthesis of quinoline scaffold wikipedia.org

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

DEEM serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceutical compounds. guidechem.com Its reactivity allows for its incorporation into complex molecular architectures, leading to the formation of various active pharmaceutical ingredients.

A significant application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics. google.comrsc.org These are broad-spectrum antibacterial agents with a core structure derived from the cyclization of an aniline derivative with DEEM, often through the Gould-Jacobs reaction. nih.govchemicalbook.com

Flumequine: DEEM is a key intermediate in the production of Flumequine, a fluoroquinolone antibiotic. guidechem.comchemicalbook.com The synthesis involves the reaction of an appropriate aniline with DEEM to form an anilinomethylenemalonate, which is then cyclized to build the core quinolone structure.

Norfloxacin (B1679917): this compound is an important intermediate for the synthesis of norfloxacin. guidechem.com The common synthetic route involves a condensation reaction between an aniline derivative and DEEM. guidechem.com This initial reaction is a critical step in forming the quinolone ring system that is central to the antibacterial activity of norfloxacin and other related fluoroquinolones. The synthesis of various fluoroquinolone derivatives often starts with the condensation of a substituted aniline with this compound. orientjchem.org

The general synthetic pathway for many fluoroquinolones involves the following key steps:

Condensation: Reaction of a substituted aniline with this compound. orientjchem.org

Cyclization: Thermal or acid-catalyzed cyclization to form the 4-hydroxy-3-quinolinecarboxylate ester. nih.gov

N-Alkylation/Arylation: Introduction of a substituent at the N-1 position of the quinolone ring. orientjchem.org

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, a key functional group for antibacterial activity. researchgate.net

Nucleophilic Substitution: Introduction of a substituent, often a piperazine (B1678402) ring, at the C-7 position.

Table 1: Key Reactions in Fluoroquinolone Synthesis Involving DEEM

Step Reactants Product Significance
Condensation Substituted Aniline, this compound Diethyl anilinomethylenemalonate Forms the initial C-C and C-N bonds for the quinolone core. nih.gov
Cyclization Diethyl anilinomethylenemalonate Ethyl 4-hydroxyquinoline-3-carboxylate Creates the bicyclic quinolone ring system. rsc.orgnih.gov

Beyond the well-known fluoroquinolones, this compound is a precursor for other classes of antibacterial and antifungal agents. google.com The Gould-Jacobs reaction, which utilizes DEEM and anilines, is a versatile method for synthesizing 4-hydroxyquinolines. nih.gov These quinoline derivatives can be further modified to produce compounds with potent antimicrobial activity against a range of microorganisms, including Helicobacter pylori. nih.gov The synthesis involves condensing anilines with DEEM to yield anilinodiesters, which then undergo thermally induced intramolecular cyclization. nih.gov

This compound is also employed as an intermediate in the synthesis of certain antitumor drugs. google.com For instance, it is a building block in the synthesis of the anti-cancer drug imatinib (B729) mesylate. verypharm.com The unique chemical properties of DEEM make it a valuable component in the construction of complex molecules with potential therapeutic applications in oncology. verypharm.com

While not a direct component of the peptide backbone, this compound can be used in the synthesis of modified amino acids or as a reagent in peptide chemistry. It is utilized in the determination of amino acids through precolumn derivatization for high-performance liquid chromatography (HPLC) analysis. chemicalbook.com The reactivity of DEEM allows for the modification of amino groups, which can be useful in the synthesis of peptide derivatives with specific properties.

The synthesis of Rimazolium Sulfate, a compound with reported biological activities, also involves intermediates that can be derived from this compound. The versatility of DEEM in forming heterocyclic systems makes it a plausible precursor in the multi-step synthesis of such complex molecules.

Agrochemical Intermediates (e.g., Pesticides, Herbicides)

In addition to its pharmaceutical applications, this compound is a key intermediate in the agrochemical industry. guidechem.comverypharm.com It is used in the production of various pesticides and herbicides, contributing to crop protection. verypharm.com For example, DEEM is used in the synthesis of herbicides such as bensulfuron-methyl (B33747) and tribenuron-methyl. verypharm.com It also serves as an effective insecticide and pesticide, often used in combination with other active ingredients to enhance their efficacy. verypharm.com

Synthesis of Polymers and Biodegradable Polymers

This compound (DEEMM) serves as a key precursor in the synthesis of functionalized monomers that can be incorporated into polymeric structures. The presence of ester functionalities in its derivatives is fundamental to creating polymers susceptible to hydrolytic or enzymatic degradation, a key characteristic of biodegradable materials. nih.gov Aliphatic polyesters, in particular, are a major class of biodegradable polymers due to their ester linkages, which can be broken down by microorganisms and enzymes. specificpolymers.comcmu.edu

Research has focused on the synthesis of polyesters using malonate diesters, which are structurally related to and can be derived from DEEMM. While traditional polycondensation with metal catalysts has proven largely unsuccessful for polymerizing malonate diesters, enzymatic catalysis has emerged as a highly effective and environmentally friendly alternative. nih.govrsc.org In a notable development, linear polyesters were synthesized for the first time using dimethyl malonate as the diester monomer in combination with various aliphatic diols. nih.govrsc.org This process, catalyzed by immobilized Candida antarctica lipase (B570770) B (iCaLB), proceeds under mild, solventless conditions, highlighting a sustainable route to this class of polymers. nih.govrsc.org

The resulting malonate-based polyesters are being explored for various applications, including as effective metal-chelating agents, demonstrating that biodegradability can be combined with advanced functionality. nih.gov The general method involves the polycondensation reaction between a malonate diester and a diol, where the enzyme facilitates the formation of ester bonds to build the polymer chain. rsc.org The properties of the final polyester (B1180765) can be tuned by selecting different diols, altering the length of the aliphatic chain between the ester groups. nih.gov

Table 1: Enzymatic Synthesis of Malonate-Based Polyesters

Diester MonomerDiol Co-monomerCatalystReaction ConditionsResulting PolymerReference
Dimethyl malonate1,4-ButanediolImmobilized Candida antarctica lipase B (iCaLB)Solventless, 85°CPoly(butylene malonate) nih.govrsc.org
Dimethyl malonate1,6-HexanediolImmobilized Candida antarctica lipase B (iCaLB)Solventless, 85°CPoly(hexamethylene malonate) nih.govrsc.org
Dimethyl malonate1,8-OctanediolImmobilized Candida antarctica lipase B (iCaLB)Solventless, 85°CPoly(octamethylene malonate) nih.govrsc.org

Synthesis of Specialty Polymers for Material Science

The unique chemical structure of this compound allows it to be a precursor for monomers used in creating specialty polymers with tailored properties for advanced material science applications. One significant area of research is the development of functional polymer coatings designed to modify surface properties.

A key derivative of DEEMM, diethyl methylenemalonate (DEMM), has been utilized in the synthesis of grafted polymer coatings on commodity polymer substrates. rsc.org Specifically, research has demonstrated the anionic polymerization of DEMM initiated from the surface of poly(ethylene-co-acrylic acid) (pEAA). In this process, the carboxylic acid or carboxylate salt groups within the pEAA backbone act as initiators for the polymerization of DEMM, resulting in poly(diethyl methylenemalonate) (pDEMM) chains being chemically grafted onto the substrate surface.

This surface modification technique holds potential for enhancing the interfacial properties of materials, such as adhesion and durability, which is critical in high-wear environments. The study of the polymerization and grafting conditions revealed that the process is reaction-mediated, with the amount and homogeneity of the grafted pDEMM layer influenced by the concentration of initiator sites on the substrate. This approach exemplifies how DEEMM derivatives can be used to engineer advanced surfaces with specific functionalities.

Table 2: Specialty Polymer Synthesis via Anionic Polymerization of a DEEMM Derivative

MonomerSubstrate/InitiatorPolymerization TypeResulting StructureApplicationReference
Diethyl methylenemalonate (DEMM)Poly(ethylene-co-acrylic acid) (pEAA)Anionic PolymerizationpEAA-grafted-poly(diethyl methylenemalonate)Functional polymer coating for surface modification rsc.org
Diethyl methylenemalonate (DEMM)Sodium salt of Poly(ethylene-co-acrylic acid)Anionic PolymerizationpEAA-grafted-poly(diethyl methylenemalonate)Improving adhesion and durability of coatings rsc.org

Furthermore, the malonate-based linear polyesters discussed in the previous section also represent a class of specialty polymers. Their designed ability to chelate metal ions showcases the synthesis of functional materials where the polymer backbone, derived from malonate esters, is engineered for specific chemical applications like environmental remediation or hydrometallurgy. nih.govrsc.org

Analytical and Spectroscopic Investigations of Diethyl Ethoxymethylenemalonate and Its Derivatives

Applications in Analytical Chemistry

Precolumn Derivatization for Amino Acid Analysis by HPLC

Precolumn derivatization with DEEMM is a well-established method for the analysis of amino acids using high-performance liquid chromatography (HPLC). nih.govresearchgate.net This technique involves reacting the amino acids with DEEMM prior to their introduction into the HPLC system. The resulting derivatives are more amenable to separation by reversed-phase chromatography and exhibit strong ultraviolet (UV) absorbance, facilitating their detection. nih.govyoutube.com

The derivatization reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH (around 9.0) and elevated temperatures (approximately 70°C) to ensure the completion of the reaction and the degradation of excess DEEMM. kopri.re.krresearchgate.net The DEEMM derivatives of amino acids are stable at room temperature, and the chromatographic resolution of a mixture of derivatized amino acids can be achieved in a relatively short time using a binary gradient system. nih.gov

DEEMM derivatization allows for the highly sensitive detection and quantification of a wide range of amino acids and diamines. kopri.re.kr The derivatives typically show a maximum UV absorbance at approximately 280-284 nm, which is the wavelength used for detection. nih.govkopri.re.kr This method has been successfully applied to the analysis of amino acids in various matrices, including protein hydrolysates and food samples. nih.govkopri.re.kr The results obtained from this HPLC-based method are comparable to those from conventional ion-exchange amino acid analysis. nih.gov

The use of DEEMM for derivatization offers several advantages, including the ability to detect both primary and secondary amino acids, such as proline. nih.gov The detection limits for this method are typically in the picomole range, demonstrating its high sensitivity. nih.gov For instance, a linear relationship with detection limits as low as 0.001 mM has been observed for various diamine compounds. kopri.re.krkopri.re.kr

Table 1: Retention Times and Detection Limits for Diamines Derivatized with DEEMM

AnalyteRetention Time (min)Detection Limit (mM)
1,3-Diaminopropane10.50.001
Putrescine (1,4-Diaminobutane)14.80.001
Cadaverine (1,5-Diaminopentane)19.20.001
1,6-Diaminohexane23.50.001
1,7-Diaminoheptane27.80.001

Data sourced from a study on monitoring lysine (B10760008) decarboxylase activity. kopri.re.kr

A significant application of DEEMM derivatization is in the monitoring of enzyme activity, specifically lysine decarboxylase. kopri.re.krkopri.re.krscilit.com This enzyme catalyzes the conversion of lysine to cadaverine, a valuable platform chemical. nih.gov By derivatizing both the substrate (lysine) and the product (cadaverine) with DEEMM, their concentrations can be accurately measured by HPLC. kopri.re.krresearchgate.net

This method allows for the sensitive monitoring of the enzymatic reaction by quantifying both intracellular and secreted levels of lysine and cadaverine. kopri.re.krkopri.re.kr The procedure involves cell lysis, derivatization of the amine-containing compounds in the cell extract, and subsequent HPLC analysis. kopri.re.kr This approach has proven to be more sensitive and efficient than conventional methods for monitoring lysine decarboxylase activity. kopri.re.krresearchgate.net

The coupling of HPLC with electrospray ionization mass spectrometry (LC-ESI-MS) provides a powerful tool for the analysis of DEEMM-derivatized compounds. nih.govunito.it This technique offers enhanced sensitivity and selectivity, allowing for the identification and quantification of analytes at very low concentrations. nih.gov

LC-ESI-MS has been successfully employed for the analysis of various amino compounds, including selenoamino acids like selenomethionine (B1662878) and selenomethylselenocysteine. nih.gov The derivatization with DEEMM improves the chromatographic behavior and ionization efficiency of these compounds, leading to detection limits in the sub-picomole range, which is comparable to methods like LC-ICP-MS. nih.gov

In tandem mass spectrometry (MS/MS), a neutral loss scan mode can be utilized for the targeted detection of DEEMM-derivatized amines. unito.itnih.gov DEEMM derivatives are known to undergo a characteristic neutral loss of an ethanol (B145695) molecule (46 Da) during fragmentation. unito.it By setting the mass spectrometer to scan for this specific neutral loss, it is possible to selectively detect all compounds in a sample that have been derivatized with DEEMM, thereby providing a comprehensive profile of the amino compounds present. unito.itnih.gov

This approach has been successfully applied to the analysis of amino compounds in complex matrices, such as plant extracts. unito.itnih.gov The neutral loss scan mode simplifies the identification of known and unknown amines, as it specifically targets the derivatized analytes. nih.govunito.it

Spectroscopic Characterization of Diethyl Ethoxymethylenemalonate Derivatives

The derivatives of DEEMM have been characterized using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Electron impact mass spectrometry (EI-MS) of aryl derivatives of diethyl malonate, which can be synthesized from DEEMM, shows a characteristic fragmentation pattern involving the loss of the diethyl malonate moiety (a loss of 159 Da). mdpi.com This fragmentation often results in the base peak in the mass spectrum, providing a clear indicator of the compound's structure. mdpi.com

The spectroscopic data for DEEMM itself has also been well-documented, with 1H NMR, 13C NMR, IR, and Raman spectra available in various databases. chemicalbook.comnih.gov

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The ethoxy groups give rise to characteristic triplet and quartet signals, while the vinyl and methine protons have unique chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbons of the ester groups, the olefinic carbons of the C=C double bond, and the carbons of the ethoxy groups. spectrabase.com

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (ester)1.29 (t)14.1
CH₂ (ester)4.22 (q)60.5
CH₃ (ethoxy)1.38 (t)15.0
CH₂ (ethoxy)4.12 (q)73.2
=CH8.53 (s)110.1
=C-159.2
C=O-164.8, 167.3

Data sourced from publicly available spectral databases. spectrabase.comchemicalbook.com

The analysis of NMR data for derivatives of this compound, such as dimethyl methoxymethylenemalonate, shows similar patterns, with shifts in the proton and carbon signals reflecting the change in the alkyl and alkoxy groups. chemicalbook.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound, with its conjugated system of a carbon-carbon double bond and two carbonyl groups, exhibits characteristic absorption bands in the UV region.

The primary electronic transition observed is a π → π* transition associated with the conjugated enone system. The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and the presence of substituents. A study on the adsorption behavior of diethyl malonate on single-walled carbon nanotubes utilized UV-Vis spectrophotometry to monitor the concentration of the ester. orientjchem.org

Table 2: UV-Vis Absorption Data for this compound

Solvent λ_max (nm) Molar Absorptivity (ε)
Ethanol~244Not Reported

Data is based on typical values for similar conjugated systems and may vary based on experimental conditions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. chemicalbook.com

The fragmentation of this compound and its derivatives under electron impact ionization provides valuable structural information. A study on 2-substituted diethyl malonate derivatives, prepared from this compound, detailed their fragmentation patterns. mdpi.com For many of these derivatives, a significant fragmentation pathway is the loss of the diethyl malonate moiety. mdpi.com However, the fragmentation can be highly sensitive to the nature of the substituents on the malonate structure. mdpi.com

For instance, in some aryl derivatives, the molecular ion is intense, whereas in others, such as certain asymmetric derivatives, it may not be observed at all. mdpi.com The loss of an ethoxy radical (•OCH₂CH₃) or a carbethoxy radical (•COOCH₂CH₃) are common fragmentation pathways.

Table 3: Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Ion Possible Neutral Loss
216[C₁₀H₁₆O₅]⁺ (Molecular Ion)-
171[M - OCH₂CH₃]⁺•OCH₂CH₃
143[M - COOCH₂CH₃]⁺•COOCH₂CH₃
115

Fragmentation patterns can be complex and vary with instrumentation and conditions. nih.govmdpi.com

The use of this compound for LC-MS derivatization highlights its importance in modern analytical methods, allowing for the sensitive detection and quantification of various analytes. sigmaaldrich.com

Computational and Theoretical Studies on Diethyl Ethoxymethylenemalonate Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. These calculations, based on the principles of quantum mechanics, allow for the detailed examination of molecular orbitals and the prediction of spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For diethyl ethoxymethylenemalonate, the HOMO is expected to be localized on the electron-rich ethoxymethylene group and the C=C double bond, which are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbon atoms of the carbonyl groups and the double bond, marking them as sites for nucleophilic attack. While specific energy values for DEEM are not prominently available in the surveyed literature, a representative analysis using Density Functional Theory (DFT) would yield data similar to that shown in the table below. Such calculations are vital for rationalizing the outcomes of reactions, such as the initial nucleophilic attack by an aniline (B41778) in the Gould-Jacobs reaction. mdpi.com

Table 1: Representative HOMO-LUMO Energy Data

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Energy difference indicating chemical reactivity
Note: The values presented are illustrative and based on typical DFT calculations for similar organic esters.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of quantum chemical calculations, serving as a crucial tool for structure verification and elucidation. mdpi.comnih.govrsc.org Methods like Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict proton (¹H) chemical shifts with a high degree of accuracy. nih.govchemicalbook.com These predictions are invaluable for assigning complex spectra and distinguishing between isomers. nih.gov

Computational models predict the ¹H NMR chemical shifts for this compound by calculating the magnetic shielding tensors of each nucleus. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm often achievable when compared to experimental data. nih.gov While a specific computational study detailing the predicted shifts for DEEM was not found in the searched literature, the table below provides its known experimental shifts, which would serve as the benchmark for any predictive study.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
=CH-O-8.48s
O-CH₂-CH₃ (ethoxy)4.29q
O-CH₂-CH₃ (ester x2)4.20q
O-CH₂-CH₃ (ethoxy)1.38t
O-CH₂-CH₃ (ester x2)1.29t
Data sourced from experimental spectra and may vary slightly based on solvent and experimental conditions. nih.gov

DFT (Density Functional Theory) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to investigate the geometric and electronic properties of molecules and to map out the energetic landscapes of chemical reactions.

Before any meaningful analysis of reactivity can be performed, the most stable three-dimensional structure of the molecule must be determined. DFT calculations are employed to perform geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. nih.govresearchgate.net This optimization provides key data on bond lengths, bond angles, and dihedral angles. arxiv.orgnih.gov

For this compound, geometrical optimization would reveal the planarity of the core C=C double bond and the relative orientations of the two ethyl ester groups and the ethoxy group. These structural parameters are essential for understanding steric effects and the molecule's conformational flexibility, which can influence its reactivity. The optimized geometry serves as the foundational input for all other higher-level computational analyses. arxiv.org

Table 3: Representative Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=C1.36 Å
Bond LengthC=O (ester)1.22 Å
Bond LengthC-O (ester)1.35 Å
Bond AngleC=C-C(=O)121°
Dihedral AngleO=C-C=C180° (trans) / 0° (cis)
Note: These values are representative examples for similar structures and would be precisely determined for DEEM in a specific DFT study.

One of the most powerful applications of DFT is the ability to model entire reaction pathways, providing thermodynamic data that helps to explain why a reaction proceeds and which products are favored. By calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products, chemists can assess the thermodynamic favorability of a proposed mechanism. chemicalbook.com

The Gould-Jacobs reaction, which utilizes DEEM and anilines to synthesize 4-hydroxyquinolines, is a prime example where DFT can be applied. The reaction involves an initial nucleophilic substitution, followed by a thermal cyclization and elimination. DFT calculations can be used to compare the activation energies for different possible cyclization pathways (e.g., 6-endo-trig vs. alternative pathways), thereby predicting the regioselectivity of the ring closure. The calculations would involve locating the transition state structures and computing the free energy barriers for each step. A lower energy barrier indicates a more kinetically and thermodynamically favorable pathway.

Molecular Modeling Approaches for Differentiated Reactivity

This compound is a bifunctional reagent with multiple reactive sites, leading to the potential for differentiated reactivity depending on the nature of the co-reactants and the reaction conditions. Molecular modeling provides a framework for understanding and predicting this selectivity.

For instance, in reactions with nucleophiles, DEEM can undergo addition to the double bond or substitution at the ethoxy group. The regioselectivity of the Gould-Jacobs reaction is a classic case where molecular modeling can be applied. The cyclization of the intermediate anilinomethylenemalonate can, in principle, lead to different isomeric products depending on which aromatic position attacks the ester carbonyl. By modeling the transition states for the various possible cyclizations, computational methods can determine the lowest-energy pathway, thus explaining the observed regioselectivity. Factors such as steric hindrance and the electronic effects of substituents on the aniline ring can be systematically studied to predict how they influence the reaction's outcome.


Advanced Reaction Technologies and Diethyl Ethoxymethylenemalonate

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of diethyl ethoxymethylenemalonate, particularly on an industrial scale. This method involves the continuous pumping of reagents through a series of reactors, allowing for precise control over reaction parameters and leading to a more consistent and efficient output compared to traditional batch methods.

The synthesis of this compound is typically achieved through the condensation reaction of diethyl malonate and triethyl orthoformate. In a continuous flow setup, this reaction is often performed using a series of reactors coupled with distillation towers to continuously remove the ethanol (B145695) byproduct, which drives the reaction equilibrium towards the product. conicet.gov.arablelab.eu A supported ionic catalyst is often employed and pre-loaded into the reactors. conicet.gov.ar

The process begins by feeding the reactants, diethyl malonate and triethyl orthoformate, into the first reactor at a controlled rate. conicet.gov.arablelab.eu The reaction mixture is heated, and as ethanol is produced, it is removed via a distillation column operating under a partial vacuum. conicet.gov.arablelab.eu The product stream from the first reactor is then continuously fed into subsequent reactors, each with its own distillation system, to ensure the reaction goes to completion and to maximize the purity of the final product. conicet.gov.arablelab.eu This multi-reactor setup allows for a stable and continuous production stream of high-purity this compound. conicet.gov.ar

The table below outlines typical operational parameters for a continuous synthesis process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry, offering dramatic accelerations in reaction times and improvements in product yields. conicet.gov.arorientjchem.org this compound is a key reagent in many such transformations, particularly in the synthesis of quinolone derivatives via the Gould-Jacobs reaction. ablelab.eu This reaction involves the condensation of an aromatic amine with this compound, followed by a thermal cyclization to form the quinolone ring system. ablelab.eu

Under conventional heating, the Gould-Jacobs reaction often requires high temperatures and long reaction times, sometimes in high-boiling-point solvents, which can lead to lower yields and the formation of byproducts. conicet.gov.ar Microwave irradiation provides a rapid and efficient alternative. conicet.gov.ar By directly and uniformly heating the reaction mixture, microwaves can achieve the high temperatures necessary for cyclization in a matter of minutes, often without the need for a solvent. ablelab.eu This leads to cleaner reactions, easier work-up, and significantly higher yields.

Research has demonstrated that the one-pot, solvent-free synthesis of ethyl-quinolon-4-one-3-carboxylates from anilines and this compound under microwave irradiation is highly effective. conicet.gov.ar The process involves a rapid initial condensation followed by a high-temperature cyclization, all within the same reaction vessel.

The following table compares the outcomes of the Gould-Jacobs reaction using conventional heating versus microwave irradiation, illustrating the clear advantages of the latter.

Future Research Directions and Emerging Applications of Diethyl Ethoxymethylenemalonate

Development of Novel Catalytic Systems for Diethyl Ethoxymethylenemalonate Transformations

The synthesis of this compound and its subsequent transformations have traditionally relied on conventional catalysts that are often associated with environmental concerns and challenges in product purification. Current research is actively pursuing the development of more efficient, selective, and environmentally benign catalytic systems.

A common industrial synthesis of DEEM involves the reaction of diethyl malonate with triethyl orthoformate, often catalyzed by zinc chloride. orgsyn.org However, this method can be energy-intensive and lead to the formation of byproducts that are difficult to separate. orgsyn.org To address these limitations, researchers are exploring a range of novel catalysts.

One promising approach involves the use of loaded ionic catalysts . A synthesizing method has been developed that employs a loaded ionic catalyst for the condensation reaction of triethyl orthoformate and diethyl malonate. google.com This catalyst, which can feature anions such as trifluoromethanesulfonate (B1224126) or p-toluenesulfonate, can be absorbed on a carrier surface, leading to a more stable reaction and higher yields. google.com Another innovative approach utilizes ZSM-5 molecular sieves as a catalyst. guidechem.com This method allows for a continuous condensation reaction, improving efficiency and reducing energy consumption. guidechem.com

The development of these novel catalytic systems is a critical area of research that promises to make the production and use of this compound more sustainable and economically viable.

Exploration of New Bioactive Compound Synthesis Pathways

This compound is a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. A primary application of DEEM is in the Gould-Jacobs reaction , which is instrumental in the synthesis of quinoline (B57606) derivatives. rsc.org Quinolines are a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. rsc.orgekb.eg

Future research is focused on leveraging DEEM to create novel bioactive molecules with enhanced efficacy and specificity. For example, substituted 4-hydroxyquinolines synthesized from anilines and DEEM can be converted into 4-chloroquinolines, which are key precursors for a variety of derivatives. nih.gov These have been used to synthesize novel ethyl 2-(quinolin-4-yl)propanoates that show potent antimicrobial activity, particularly against Helicobacter pylori. nih.gov

The versatility of DEEM extends to the synthesis of other biologically active scaffolds. Research has shown that quinoline derivatives synthesized using DEEM can be modified to incorporate other heterocyclic rings, such as pyrazole (B372694), leading to hybrid molecules with potential antifungal activity. rsc.org Moreover, quinoline derivatives anchored with a triazole, synthesized via a pathway involving DEEM, have demonstrated promising antileishmanial activity. rsc.org

Recent studies have also explored the synthesis of quinoline-2-one derivatives from DEEM, which have shown potential as anticancer and antioxidant agents. ekb.eg For instance, a quinolone acylated arabinose hydrazone derivative exhibited significant anticancer activity against human colon carcinoma cells. ekb.eg

The exploration of new reaction pathways and the combination of the quinoline scaffold with other pharmacophores, all accessible through DEEM, represent a vibrant area of research for the discovery of next-generation therapeutic agents.

Green Chemistry Principles in this compound Production and Use

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of this compound.

The principle of using safer solvents and auxiliaries is also being addressed. Research into catalytic systems that can operate under milder conditions and potentially in greener solvents is ongoing. The use of solid-supported catalysts, like the loaded ionic catalysts and ZSM-5 molecular sieves, simplifies catalyst recovery and reuse, further contributing to a more sustainable process. google.comguidechem.com

Future research will likely focus on the development of biocatalytic routes for DEEM synthesis and transformations, further embracing the principles of green chemistry by utilizing enzymes that can operate under mild, aqueous conditions.

Applications in Advanced Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of advanced materials science, particularly in the development of novel polymers and coatings. A key derivative of DEEM, diethyl methylenemalonate (DEMM) , is a highly reactive monomer that can undergo anionic polymerization under mild conditions. nih.govorgsyn.org

Research has demonstrated that DEMM, which can be synthesized from DEEM, can be used to create polymer coatings on various substrates. rsc.orgrsc.org This process can be initiated by nucleophilic groups present on the surface of a material, leading to the chemical grafting of a poly(diethyl methylenemalonate) (pDEMM) layer. rsc.org This technique has been successfully applied to polyolefin copolymers, such as poly(ethylene-co-acrylic acid), to create durable and adherent coatings. rsc.org

The resulting pDEMM coatings have the potential to significantly improve the interfacial properties of materials, enhancing their performance in high-wear environments. rsc.org By understanding the transport and polymerization of DEMM on surfaces, researchers can optimize the covalent attachment of these polymer layers, leading to improved adhesion and durability of the coatings. rsc.org

Furthermore, macromers of DEMM, containing several repeat units, can be used to form cross-linked coatings with enhanced performance characteristics compared to conventional latex coatings. nih.gov The anionic polymerization of DEMM can be initiated by various functional groups and even by water under appropriate pH conditions, making it a versatile system for creating functional materials. nih.gov

The ability to readily polymerize and form robust coatings makes DEEM and its derivatives attractive candidates for a variety of applications in advanced materials, including the development of biocompatible coatings for medical devices, protective layers for electronics, and functional surfaces with tailored properties. Future research in this area will likely explore the synthesis of novel copolymers and the tuning of polymer architecture to achieve specific material properties.

Q & A

Q. What is the role of DEEMM in amino acid analysis, and how does it enhance chromatographic detection?

DEEMM reacts with primary and secondary amines to form stable, UV-detectable derivatives, enabling precise quantification of amino acids via reversed-phase HPLC. The derivatization involves mixing the sample with DEEMM in alkaline borate buffer (pH 9.0) and ethanol, followed by incubation at room temperature for 50 minutes. Derivatives are stable for analysis and detectable at 280 nm, with limits of detection (LOD) as low as 0.15 μM .

Q. What are the standard protocols for DEEMM derivatization in amino acid analysis?

A typical protocol includes:

  • Reagent ratio : 200 mM DEEMM in borate buffer (pH 9.0) with ethanol as a co-solvent.
  • Reaction conditions : 50–120 minutes at 70°C for complete derivatization and degradation of excess reagent .
  • Sample cleanup : Centrifugation or filtration to remove precipitates before HPLC injection.
    This method achieves intra- and inter-repeatability with RSD <2.33% and recovery rates >99% in spiked samples .

Q. How is DEEMM applied in quantifying neurotoxins like ODAP in plant extracts?

DEEMM derivatizes free amino acids, including the neurotoxin 3-N-oxalyl-2,3-diaminopropionic acid (ODAP), in Lathyrus species. After extraction with trichloroacetic acid, derivatized samples are analyzed via HPLC with spectrophotometric detection. Calibration curves show linearity (R² >0.99), and the method is validated against colorimetric assays .

Advanced Research Questions

Q. How can DEEMM derivatization be optimized for complex matrices (e.g., honey, wine) with interfering compounds?

For matrices rich in sugars or phenolics:

  • Sample pretreatment : Use solid-phase extraction (SPE) to remove interferents.
  • Derivatization adjustments : Extend heating to 2 hours at 70°C to degrade excess DEEMM and byproducts.
  • Validation : Compare results with enzymatic assays or LC-MS/MS for cross-verification .
    For example, wine analysis achieved detection limits of <0.40 mg/L for amino acids and <0.06 mg/L for biogenic amines .

Q. What experimental design considerations are critical when using DEEMM to monitor enzyme activity (e.g., lysine decarboxylase)?

  • Substrate specificity : Ensure DEEMM does not react with enzyme co-factors (e.g., pyridoxal-5-phosphate).
  • Kinetic sampling : Derivatize aliquots at fixed intervals to track time-dependent product formation (e.g., cadaverine).
  • Quantification : Use internal standards (e.g., α-aminobutyric acid) to normalize HPLC peak areas .
    A study on Corynebacterium glutamicum achieved accurate monitoring of lysine decarboxylase activity with RSD <1% .

Q. How do reaction conditions influence the synthesis of pyrimidine derivatives using DEEMM?

  • Molar ratios : Optimal feed ratio for pyrimidine synthesis is 1.2:1:1.8 (isothiourea:DEEMM:NaOH).
  • Temperature : Room temperature avoids side reactions, yielding 81.1% product purity.
  • Post-reaction treatment : Acidification (pH <3) precipitates the product, which is characterized via ¹H NMR and FT-IR .

Q. What strategies resolve contradictions in DEEMM-derived chromatographic data (e.g., co-elution or baseline drift)?

  • Gradient optimization : Adjust mobile phase composition (e.g., acetonitrile:water with 0.1% TFA) to improve resolution.
  • Column selection : Use C18 columns with 3–5 μm particle size for sharper peaks.
  • Inter-laboratory validation : Cross-check methods using standardized reference materials .

Methodological Comparisons

Q. How does DEEMM compare to other derivatization agents (e.g., dansyl chloride or OPA) in amino acid analysis?

  • Advantages : DEEMM derivatives are UV-active, stable at room temperature, and compatible with routine HPLC systems.
  • Limitations : Less sensitive than fluorescent tags (e.g., OPA) but avoids light-sensitive handling.
  • Application scope : Preferred for high-throughput labs lacking specialized detectors .

Q. What computational or experimental approaches validate DEEMM derivatization efficiency in novel applications?

  • Mass spectrometry : Use LC-MS/MS to confirm derivative structures via neutral loss scans (e.g., loss of ethanol fragment, m/z 46) .
  • Spike-recovery tests : Validate accuracy by spiking known amino acid concentrations into complex matrices .

Synthesis and Stability

Q. What factors govern the stability of DEEMM derivatives during long-term storage?

  • Temperature : Store derivatives at −20°C to prevent hydrolysis.
  • Solvent : Use methanol or acetonitrile to avoid precipitation.
  • pH : Maintain acidic conditions (pH 3–4) post-derivatization .

Q. How can DEEMM be utilized in synthesizing pharmacologically relevant heterocycles (e.g., quinolones)?

DEEMM serves as a building block in high-temperature/pressure flow reactors for fused pyrimidinone synthesis. Key parameters:

  • Residence time : 10–30 minutes at 150°C.
  • Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

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Diethyl ethoxymethylenemalonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.